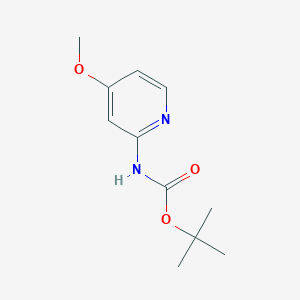

(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-9-7-8(15-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPULKDYZGWMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364007 | |

| Record name | tert-Butyl (4-methoxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-46-0 | |

| Record name | tert-Butyl (4-methoxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS: 551950-46-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended to be a practical resource, offering not just data, but also the scientific rationale behind the experimental procedures.

Introduction: The Strategic Importance of a Protected Pyridine

(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, also known by synonyms such as tert-butyl 4-methoxypyridin-2-ylcarbamate and 2-BOC-Amino-4-methoxypyridine, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure is deceptively simple, yet it combines two features of high strategic value in drug design: a substituted pyridine ring and a tert-butyloxycarbonyl (Boc) protecting group.

The pyridine moiety is a common scaffold in a vast array of bioactive molecules, offering a nitrogen-containing aromatic system that can engage in hydrogen bonding and other non-covalent interactions with biological targets. The methoxy group at the 4-position can enhance solubility and modulate the electronic properties of the ring, potentially influencing binding affinity to target proteins.[2]

The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis.[3] Its purpose is to temporarily mask the reactivity of the amine functionality, allowing for selective chemical transformations at other positions of the molecule. The Boc group is prized for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions, a critical feature for multi-step synthetic campaigns.[3]

This strategic combination makes (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester a valuable intermediate for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The following table summarizes the key properties of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.

| Property | Value | Source(s) |

| CAS Number | 551950-46-0 | [1][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1][4] |

| Appearance | White Solid | [5] |

| Melting Point | 124-127 °C | LookChem |

| Boiling Point (Predicted) | 291.8°C at 760 mmHg | LookChem |

| Density (Predicted) | 1.146 g/cm³ | LookChem |

| Solubility | The methoxy-pyridine moiety is noted to enhance solubility. | [2] |

| Storage Temperature | 0-5°C | [5] |

| MDL Number | MFCD05663515 | [1] |

| InChI Key | APPULKDYZGWMNP-UHFFFAOYSA-N | [5] |

Synthesis and Mechanism

The synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a prime example of a Boc protection reaction, a cornerstone of modern organic synthesis. The following protocol is a detailed, self-validating procedure for the preparation of this compound from commercially available starting materials.

Experimental Protocol: Boc Protection of 2-Amino-4-methoxypyridine

This protocol is based on established methods for the Boc protection of aminopyridines, utilizing di-tert-butyl dicarbonate as the Boc source.

Materials:

-

2-Amino-4-methoxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-4-methoxypyridine (1.0 equivalent). Dissolve the starting material in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (Et₃N) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes. The triethylamine acts as a base to neutralize the acid generated during the reaction.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture. The slow addition helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester as a white solid.

Boc Protection Workflow Diagram

Caption: Workflow for the synthesis of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.

Mechanism of Boc Protection

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminopyridine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide anion and carbon dioxide, to form the stable carbamate product. The triethylamine acts as a base to deprotonate the positively charged nitrogen intermediate, driving the reaction to completion.

Applications in Drug Discovery and Development

The primary application of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is as a key intermediate in the synthesis of complex pharmaceutical agents, most notably kinase inhibitors.

Case Study: Pexidartinib (Turalio)

A prominent example of the utility of this compound is in the synthesis of Pexidartinib , an orally available small molecule tyrosine kinase inhibitor.[4] Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[4]

In the synthesis of Pexidartinib, (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester serves as a crucial building block. The Boc-protected amine allows for other chemical modifications to be made to the pyridine ring or other parts of the molecule without interference from the reactive amine group. In the later stages of the synthesis, the Boc group is removed under acidic conditions to reveal the free amine, which can then be coupled with other fragments to complete the synthesis of the final drug molecule.

Caption: Simplified workflow illustrating the use of the title compound in Pexidartinib synthesis.

Mechanism of Action of Pexidartinib: Targeting the CSF-1R Pathway

Pexidartinib's therapeutic effect stems from its inhibition of the CSF-1R signaling pathway. CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[6][7][8] In certain cancers, the tumor microenvironment is rich in tumor-associated macrophages (TAMs), which can promote tumor growth and metastasis.[4]

By inhibiting CSF-1R, Pexidartinib blocks the signaling cascade that supports the survival and function of these TAMs, thereby altering the tumor microenvironment to be less hospitable for cancer cell growth.

Caption: Simplified diagram of the CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

Conclusion

(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its well-defined physicochemical properties and the robust methodology for its synthesis make it a reliable and valuable tool for medicinal chemists. The critical role it plays in the synthesis of targeted therapies like Pexidartinib underscores its importance in the ongoing development of novel treatments for cancer and other diseases. This guide has provided a comprehensive overview of this key intermediate, from its synthesis to its application, to empower researchers in their pursuit of innovative therapeutic solutions.

References

-

CSF-1R signaling pathways and the effects of CSF-1R inhibitors. ResearchGate. Available at: [Link]

-

CSF-1 Receptor Signaling in Myeloid Cells. PubMed Central (PMC). Available at: [Link]

-

Colony stimulating factor 1 receptor. Wikipedia. Available at: [Link]

-

(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. MySkinRecipes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to tert-Butyl (4-methoxypyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-methoxypyridin-2-yl)carbamate, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with a methoxy group and a tert-butoxycarbonyl (Boc)-protected amine, renders it a versatile building block for the synthesis of complex molecular architectures. The Boc protecting group provides stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for the strategic unveiling of the amine functionality for further elaboration.[1][2] This attribute is paramount in multi-step syntheses of pharmacologically active compounds. The methoxypyridine moiety itself is a common scaffold in numerous therapeutic agents, contributing to target engagement and influencing pharmacokinetic properties. This guide provides a comprehensive overview of the physical properties, synthesis, and characterization of tert-butyl (4-methoxypyridin-2-yl)carbamate, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of tert-butyl (4-methoxypyridin-2-yl)carbamate are fundamental to its handling, storage, and application in synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 551950-46-0 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Appearance | White Solid | [3] |

| Melting Point | 124-127 °C | [4] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methanol. Slightly soluble in water. | [5] |

| Storage Temperature | 0-5 °C | [3] |

Synthesis and Characterization

The synthesis of tert-butyl (4-methoxypyridin-2-yl)carbamate is most commonly achieved through the protection of its precursor, 2-amino-4-methoxypyridine. The Boc protection strategy is widely employed due to its high efficiency and the stability of the resulting carbamate.

Synthesis of the Precursor: 2-Amino-4-methoxypyridine

A common and effective method for the synthesis of 2-amino-4-methoxypyridine involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-amino-4-chloropyridine, with sodium methoxide.[5]

Experimental Protocol:

-

In a sealed reaction tube, dissolve 4-chloropyridin-2-amine (10 g, 78.1 mmol) in a 1 M solution of sodium methoxide in methanol (50 mL).

-

Heat the reaction mixture at 145 °C for 6 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a 10% solution of dichloromethane in methanol, to yield 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[5]

The causality behind this experimental choice lies in the electron-deficient nature of the pyridine ring, which facilitates nucleophilic substitution. The high temperature is necessary to overcome the activation energy of the reaction.

Boc Protection of 2-Amino-4-methoxypyridine

The protection of the amino group of 2-amino-4-methoxypyridine with a tert-butoxycarbonyl group is a standard procedure in organic synthesis. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

-

Dissolve 2-amino-4-methoxypyridine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice/water bath.

-

Add triethylamine (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2 equivalents) in the same solvent.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the product by recrystallization or column chromatography to obtain tert-butyl (4-methoxypyridin-2-yl)carbamate as a white solid.

The use of DMAP as a catalyst is crucial for accelerating the acylation of the pyridine amine, which is a relatively weak nucleophile. The reaction is performed at a low temperature to control the reactivity of Boc₂O and minimize side reactions.

Characterization

While specific experimental spectral data for tert-butyl (4-methoxypyridin-2-yl)carbamate is not widely published, characterization would typically involve the following techniques, with expected spectral features based on its structure and data from analogous compounds:

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the three protons of the methoxy group, and distinct signals for the protons on the pyridine ring.[7]

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, and the carbons of the pyridine ring.[7]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (224.26 g/mol ).[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C=O stretching of the carbamate, and C-O stretching of the methoxy group.[9]

Applications in Drug Development

tert-Butyl (4-methoxypyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The carbamate moiety can act as a bioisostere for other functional groups or can be strategically cleaved during the final stages of a synthesis to reveal a primary or secondary amine for further functionalization.[1][2]

While specific, publicly disclosed drug candidates synthesized directly from this intermediate are limited, the methoxypyridine scaffold is a component of numerous bioactive molecules. For instance, methoxypyridine derivatives have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease.[10] The strategic placement of the methoxy and protected amine groups on the pyridine ring allows for diverse synthetic manipulations to explore structure-activity relationships.

Logical Workflow for Utilization in Drug Discovery:

Caption: Synthetic workflow from the intermediate to drug discovery.

Conclusion

tert-Butyl (4-methoxypyridin-2-yl)carbamate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined physical properties and the robust synthetic routes for its preparation make it a reliable starting material for the creation of novel and complex molecules. The strategic importance of the Boc-protected amine and the methoxypyridine core ensures its continued relevance in the pursuit of new therapeutic agents. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

References

-

Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

- Huang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.

-

The Royal Society of Chemistry. (2019). SUPPORTING INFORMATION. [Link]

- Harrison, B. A., et al. (2017). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

-

PubChemLite. (4-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]

-

PubChemLite. Tert-butyl n-[(4-hydroxypyridin-2-yl)methyl]carbamate (C11H16N2O3). [Link]

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

- Matijašić, M., et al. (2021).

- T. G. M. d. Santos, et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - (4-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (C11H16N2O3) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

This technical guide provides a comprehensive walkthrough for the structural elucidation of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the synergistic application of modern analytical techniques to unambiguously confirm the molecular structure of this compound. We will delve into the rationale behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into data interpretation and experimental design.

Introduction and Foundational Characterization

The subject of our analysis is (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl N-(4-methoxypyridin-2-yl)carbamate.[2][3] Before embarking on a detailed spectroscopic analysis, it is crucial to establish the foundational physicochemical properties of the compound.

Table 1: Physicochemical Properties of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

| Property | Value | Source |

| CAS Number | 551950-46-0 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Monoisotopic Mass | 224.11609 Da | [3] |

| Appearance | Solid | [4] |

| Melting Point | 124-127 °C | [1] |

The tert-butyl carbamate (Boc) protecting group is a cornerstone in modern organic synthesis, enabling selective reactions on polyfunctional molecules. The methoxy-pyridine moiety is a common scaffold in medicinal chemistry, often imparting desirable solubility and protein-binding characteristics.[1] Therefore, rigorous structural verification of intermediates like this is paramount to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient.

The Strategic Workflow for Structure Elucidation

A multi-faceted analytical approach is essential for the unambiguous structural determination of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. Our strategy integrates Mass Spectrometry to determine the molecular mass and fragmentation patterns, Infrared Spectroscopy to identify key functional groups, and a suite of NMR techniques for a detailed map of the molecular skeleton.

Figure 1: A streamlined workflow for the structural elucidation of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for confirming the molecular weight of the synthesized compound. For (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, we would expect to observe the protonated molecule in the mass spectrum.

Expected Mass Spectrum Data

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 225.1234 | Protonated molecule |

| [M+Na]⁺ | 247.1053 | Sodium adduct |

| [M-C₄H₈]⁺ or [M-56]⁺ | 169.0662 | Loss of isobutylene from the Boc group |

| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 124.0604 | Loss of the entire Boc group |

The observation of the protonated molecule [M+H]⁺ at m/z 225.1234 would provide strong evidence for the expected molecular formula of C₁₁H₁₆N₂O₃.

Fragmentation Analysis: A Structural Fingerprint

The fragmentation pattern in mass spectrometry provides valuable structural information. The tert-butoxycarbonyl (Boc) group is known to undergo characteristic fragmentation, primarily through the loss of isobutylene (56 Da) or the entire Boc group (101 Da). The presence of ions at m/z 169 and 124 would be highly indicative of the Boc protecting group.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is expected to exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C=C bonds.

Expected IR Absorption Frequencies

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch (Carbamate) | 3300 - 3500 | Indicates the presence of the secondary amine in the carbamate linkage. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Corresponds to the C-H bonds of the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Arises from the C-H bonds of the methoxy and tert-butyl groups. |

| C=O Stretch (Carbamate) | 1690 - 1730 | A strong absorption characteristic of the carbonyl group in the Boc protecting group. |

| C=C and C=N Stretch (Pyridine Ring) | 1450 - 1600 | Multiple bands indicating the aromatic nature of the pyridine ring. |

| C-O Stretch (Ether and Carbamate) | 1000 - 1300 | Corresponds to the C-O bonds of the methoxy and carbamate groups. |

The presence of a strong carbonyl absorption around 1700 cm⁻¹ and an N-H stretch above 3300 cm⁻¹ would provide compelling evidence for the carbamate functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms in (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~8.0 | d | 1H | Proton on the pyridine ring adjacent to the nitrogen. |

| H-5 | ~7.5 | dd | 1H | Proton on the pyridine ring. |

| H-3 | ~6.7 | d | 1H | Proton on the pyridine ring. |

| -OCH₃ | ~3.8 | s | 3H | Methoxy group protons. |

| -C(CH₃)₃ | ~1.5 | s | 9H | tert-Butyl group protons. |

| -NH- | ~7.8 | s (broad) | 1H | Carbamate N-H proton. |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~153 | Carbamate carbonyl carbon. |

| C-4 | ~165 | Pyridine ring carbon attached to the methoxy group. |

| C-2 | ~150 | Pyridine ring carbon attached to the carbamate. |

| C-6 | ~148 | Pyridine ring carbon. |

| C-5 | ~110 | Pyridine ring carbon. |

| C-3 | ~105 | Pyridine ring carbon. |

| -OC(CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |

| -OCH₃ | ~55 | Methoxy group carbon. |

| -C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity between atoms.

Figure 2: The central role of 2D NMR in correlating 1D spectral data for unambiguous assignments.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. We would expect to see correlations between H-5 and H-6, and between H-5 and H-3 on the pyridine ring, confirming their adjacent positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This will allow for the definitive assignment of the protonated carbons of the pyridine ring (C-3, C-5, and C-6), as well as the methoxy and tert-butyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary (non-protonated) carbons. Key expected correlations include:

-

The protons of the methoxy group to C-4.

-

The N-H proton to the carbamate carbonyl carbon (C=O) and C-2 of the pyridine ring.

-

The protons of the tert-butyl group to the quaternary carbon of the Boc group and the carbamate carbonyl carbon.

-

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Infrared Spectroscopy Analysis

-

Acquire the IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The structural elucidation of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a clear demonstration of the power of a multi-technique analytical approach. By integrating the data from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a critical step in ensuring the quality and reliability of this important pharmaceutical intermediate for its use in drug discovery and development.

References

-

PubChem. (4-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

MySkinRecipes. (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. Carbamic acid, vinyl-, tert-butyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. Carbamic acid, 4-methoxyphenyl, ethyl ester. Retrieved from [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. Retrieved from [Link]

-

National Institutes of Health. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Retrieved from [Link]

Sources

- 1. (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester [myskinrecipes.com]

- 2. CAS 551950-46-0 | (4-Methoxy-pyridin-2-YL)-carbamic acid tert-butyl ester - Synblock [synblock.com]

- 3. PubChemLite - (4-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester (C11H16N2O3) [pubchemlite.lcsb.uni.lu]

- 4. (2-Methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester AldrichCPR 849353-31-7 [sigmaaldrich.com]

Spectral Data Analysis of tert-butyl (4-methoxypyridin-2-yl)carbamate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for tert-butyl (4-methoxypyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the spectroscopic characteristics of this compound, grounded in established scientific principles and supported by data from analogous structures.

Introduction

Molecular Structure and Spectroscopic Correlation

The structural features of tert-butyl (4-methoxypyridin-2-yl)carbamate are pivotal in interpreting its spectral data. The pyridine ring provides a distinct aromatic system, while the methoxy and Boc groups introduce characteristic signals.

Figure 1: Chemical structure of tert-butyl (4-methoxypyridin-2-yl)carbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Pyridine H-6 |

| ~7.5 | s | 1H | NH |

| ~7.0 | d | 1H | Pyridine H-5 |

| ~6.5 | s | 1H | Pyridine H-3 |

| ~3.8 | s | 3H | OCH₃ |

| ~1.5 | s | 9H | C(CH₃)₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl (4-methoxypyridin-2-yl)carbamate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features. The downfield region is expected to show signals for the pyridine ring protons. The proton at the 6-position (H-6) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The protons at the 3 and 5-positions will appear at intermediate chemical shifts. The NH proton of the carbamate group is expected to be a broad singlet around 7.5 ppm. The methoxy group protons will present as a sharp singlet at approximately 3.8 ppm. The most upfield and intense signal will be the singlet corresponding to the nine equivalent protons of the tert-butyl group at around 1.5 ppm, a characteristic feature of the Boc protecting group.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Pyridine C-4 (attached to OCH₃) |

| ~153 | C=O (carbamate) |

| ~151 | Pyridine C-2 (attached to NH) |

| ~148 | Pyridine C-6 |

| ~110 | Pyridine C-5 |

| ~105 | Pyridine C-3 |

| ~80 | C (CH₃)₃ |

| ~55 | OC H₃ |

| ~28 | C(C H₃)₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will display distinct signals for each carbon environment. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, around 153 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C-4) will be significantly shielded compared to a typical aromatic carbon, while the carbon attached to the nitrogen of the carbamate (C-2) will also be downfield. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons will be found further upfield at approximately 28 ppm. The methoxy carbon will have a characteristic signal around 55 ppm.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 224 | [M]⁺ (Molecular Ion) |

| 168 | [M - C₄H₈]⁺ |

| 153 | [M - C₄H₉O]⁺ |

| 124 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Figure 2: Predicted key fragmentation pathways for tert-butyl (4-methoxypyridin-2-yl)carbamate.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 224, corresponding to the molecular weight of the compound. A prominent fragment ion is anticipated at m/z 57, which corresponds to the stable tert-butyl cation ([C₄H₉]⁺). Another significant fragmentation pathway involves the loss of isobutylene (C₄H₈) from the molecular ion, resulting in a peak at m/z 168. The loss of the entire Boc group would lead to a fragment at m/z 124, corresponding to 2-amino-4-methoxypyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carbamate) |

| ~1600, ~1500 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~1160 | C-O stretch (methoxy) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A prominent absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibration of the carbamate is expected to appear as a moderately broad band around 3300 cm⁻¹. The C-H stretching of the tert-butyl and methoxy groups will be observed around 2970 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to absorptions in the 1600-1500 cm⁻¹ region. The C-O stretching vibrations of the ester and methoxy groups will be visible in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, respectively.[4][5]

Conclusion

The comprehensive spectral analysis presented in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a robust framework for the characterization of tert-butyl (4-methoxypyridin-2-yl)carbamate. While based on predicted data derived from analogous structures and fundamental principles, this information serves as a valuable resource for researchers in the verification of this important synthetic intermediate. The detailed experimental protocols and interpretations offer practical guidance for obtaining and analyzing the spectral data in a laboratory setting.

References

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link].

-

Supporting Information for a scientific article. 2 - Supporting Information. Available at: [Link].

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link].

-

PubChem. Tert-butyl n-[(4-hydroxypyridin-2-yl)methyl]carbamate. Available at: [Link].

-

PubChem. 2-Amino-4-Methoxypyridine. Available at: [Link].

-

J&K Scientific. 5-(N-Boc-amino)-2-methoxypyridine-4-carboxylic acid, 97%. Available at: [Link].

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate. In NIST Chemistry WebBook. Available at: [Link].

-

PubChem. 2-Methoxypyridin-4-amine. Available at: [Link].

-

PubMed. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Available at: [Link].

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally determine the structure of novel compounds is paramount. This guide offers a detailed exploration of the ¹H NMR spectrum of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, a substituted pyridine derivative of interest in medicinal chemistry. Pyridine rings are common scaffolds in pharmaceuticals, and understanding their spectroscopic signatures is crucial for synthesis, characterization, and quality control.[1]

This document will provide a comprehensive analysis of the predicted ¹H NMR spectrum of the title compound, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. We will delve into the chemical shifts, coupling constants, and integration of the various proton signals, explaining the underlying electronic effects of the substituents on the pyridine ring. Furthermore, this guide will present a standardized experimental protocol for acquiring high-quality ¹H NMR spectra of such compounds and will include visual aids to facilitate understanding.

Molecular Structure and Expected ¹H NMR Resonances

The structure of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester features a pyridine ring with three distinct substituents: a tert-butyl carbamate (Boc) group at the 2-position, a methoxy group at the 4-position, and the heterocyclic nitrogen atom. These substituents exert significant electronic and steric influences on the remaining protons of the pyridine ring, as well as exhibiting their own characteristic signals.

Based on the structure, we anticipate signals corresponding to the following proton environments:

-

Pyridine Ring Protons: Three aromatic protons at positions 3, 5, and 6.

-

Methoxy Group Protons: Three equivalent methyl protons.

-

tert-Butyl Carbamate (Boc) Group Protons: Nine equivalent methyl protons and one N-H proton.

The interplay of the electron-donating methoxy group and the electron-withdrawing/donating nature of the Boc-amino group will dictate the precise chemical shifts and coupling patterns of the pyridine protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for the title compound is not publicly available, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and data from closely related compounds.

Substituent Effects on the Pyridine Ring

In an unsubstituted pyridine molecule, the protons resonate in a characteristic downfield region due to the electron-withdrawing nature of the nitrogen atom and the ring current effect. The α-protons (at C2 and C6) are the most deshielded (δ 8.5-8.8 ppm), the γ-proton (at C4) is at an intermediate chemical shift (δ 7.5-7.8 ppm), and the β-protons (at C3 and C5) are the most shielded (δ 7.1-7.5 ppm).[1]

In our target molecule, the substituents will modulate these chemical shifts:

-

4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. This will increase the electron density at the ortho (C3 and C5) and para (C2 and C6, though C2 is substituted) positions, leading to an upfield (shielding) shift of the protons at these positions.

-

2-tert-Butyl Carbamate Group: The Boc-amino group has a more complex effect. The nitrogen atom's lone pair can donate electron density into the ring via resonance, which would cause shielding. However, the carbonyl group within the Boc moiety is electron-withdrawing, and the overall effect can be a combination of shielding and deshielding depending on the specific conformation and electronic interactions. Generally, an amino group is considered electron-donating.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, typically recorded in a solvent like deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.0 - 8.2 | Doublet (d) | JH6-H5 ≈ 5-6 Hz | 1H |

| H-5 | ~6.5 - 6.7 | Doublet of Doublets (dd) | JH5-H6 ≈ 5-6 Hz, JH5-H3 ≈ 2-3 Hz | 1H |

| H-3 | ~7.4 - 7.6 | Doublet (d) | JH3-H5 ≈ 2-3 Hz | 1H |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | 3H |

| -NH | ~7.0 - 8.0 | Singlet (s, broad) | - | 1H |

| -C(CH₃)₃ | ~1.5 | Singlet (s) | - | 9H |

Rationale for Predictions:

-

H-6: This proton is at an α-position to the ring nitrogen, which is a strongly deshielding environment.[1] It will appear as a doublet due to coupling with the adjacent H-5 proton (ortho coupling).

-

H-5: This proton is at a β-position and is influenced by the electron-donating methoxy group at the para position, leading to a significant upfield shift. It will be split into a doublet of doublets by H-6 (ortho coupling) and H-3 (meta coupling). Typical ortho coupling constants in pyridines are around 4-6 Hz, while meta couplings are smaller, around 1-3 Hz.[1]

-

H-3: This proton is also at a β-position but is ortho to the electron-donating methoxy group, which would cause some shielding. It will appear as a doublet due to the smaller meta coupling with H-5.

-

-OCH₃: The methoxy group protons will appear as a characteristic singlet in the region of 3.8-4.0 ppm.

-

-NH: The carbamate N-H proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

-

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.5 ppm, a hallmark of the Boc protecting group.[2][3]

Visualizing the Molecular Structure and Key Interactions

To better understand the relationships between the protons, a diagram of the molecular structure and a workflow for spectral analysis are provided below.

Caption: Molecular structure of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester showing expected proton-proton couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers aiming to acquire a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the choice of solvent can slightly affect the chemical shifts.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp lines and good resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

-

Spectral Width (sw): A spectral width of -2 to 12 ppm is appropriate to cover the expected range of proton signals.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration and Peak Picking: Integrate all the signals and normalize them to a known number of protons (e.g., the 9 protons of the tert-butyl group). Pick the peaks to determine their precise chemical shifts.

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is predicted to exhibit a set of well-defined signals that are consistent with its molecular structure. The chemical shifts of the pyridine ring protons are significantly influenced by the electronic effects of the methoxy and tert-butyl carbamate substituents. A thorough understanding of these effects, combined with the characteristic signals of the substituent protons, allows for a confident, albeit predictive, assignment of the entire spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data for this and related compounds, which is an essential step in the process of drug discovery and development. For unambiguous assignment, especially in more complex derivatives, two-dimensional NMR experiments such as COSY and HSQC/HMBC are highly recommended.[4]

References

- BenchChem. (2025).

- Katcka, M., & Urbański, T. (Year). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Stenutz, R. NMR chemical shift prediction of pyridines.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- Supporting Information for a relevant chemical synthesis.

- Royal Society of Chemistry. (Year). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)

- Duckett, S. B., & Lloyd, L. S. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 53(11), 889-895.

- Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 35(12), 1487-1494.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.

Sources

An In-depth Technical Guide to the Solubility of tert-butyl (4-methoxypyridin-2-yl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (4-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical principles governing its solubility and providing practical, step-by-step protocols for empirical determination. By understanding the interplay of molecular structure, solvent properties, and intermolecular forces, researchers can optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates, such as tert-butyl (4-methoxypyridin-2-yl)carbamate, is paramount. Low solubility can lead to challenges in synthesis, purification, and formulation, ultimately impacting bioavailability and therapeutic efficacy.[3][4] This guide will explore the theoretical underpinnings of this compound's solubility and provide a robust experimental framework for its quantitative assessment.

Molecular Structure Analysis of tert-butyl (4-methoxypyridin-2-yl)carbamate

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][5][6] Let's dissect the key functional groups of tert-butyl (4-methoxypyridin-2-yl)carbamate and their influence on its solubility profile.

-

Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom in the ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.[7][8][9]

-

Methoxy Group (-OCH₃): This electron-donating group can increase the polarity of the molecule and can also act as a hydrogen bond acceptor.

-

tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar aliphatic group contributes to the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

-

Carbamate Group (-NHCOO-): The carbamate linkage contains both a hydrogen bond donor (N-H) and hydrogen bond acceptors (C=O), allowing for complex interactions with a variety of solvents.[10]

The overall solubility of tert-butyl (4-methoxypyridin-2-yl)carbamate will be a balance between the polar characteristics of the pyridine ring, methoxy, and carbamate groups, and the nonpolar nature of the tert-butyl group.

The Influence of Solvent Properties on Solubility

The choice of solvent is critical in determining the extent to which a compound will dissolve.[6][11] Key solvent properties to consider include polarity, hydrogen bonding capability, and dielectric constant.

Solvent Polarity

Solvents can be broadly classified as polar or nonpolar.[2]

-

Polar Solvents: These solvents have large dipole moments and high dielectric constants. They can be further divided into:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - Cannot donate hydrogen bonds but have polar characteristics.

-

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dipole moments and dielectric constants.

Based on the structure of tert-butyl (4-methoxypyridin-2-yl)carbamate, it is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents due to the presence of hydrogen bond acceptors and a significant dipole moment. Its solubility in nonpolar solvents is likely to be more limited but not negligible due to the tert-butyl group.

Hydrogen Bonding

Hydrogen bonding plays a crucial role in the dissolution process.[7][12] The N-H group in the carbamate moiety of the target molecule can act as a hydrogen bond donor, while the nitrogen of the pyridine ring, the oxygen of the methoxy group, and the carbonyl oxygen of the carbamate are all potential hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

Caption: Intermolecular interactions between the target molecule and different solvent types.

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[3][13][14] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Experimental Workflow

Caption: A streamlined workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

-

tert-butyl (4-methoxypyridin-2-yl)carbamate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess of solid tert-butyl (4-methoxypyridin-2-yl)carbamate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of each organic solvent into the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[14][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid, centrifuge the vials or filter the supernatant through a syringe filter.[3]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Solubility Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

Predicted Solubility Profile and Data Interpretation

While experimental determination is the gold standard, a qualitative prediction of solubility can be made based on the principles discussed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar tert-butyl group will contribute to some solubility, but the polar functionalities will limit it. |

| Polar Aprotic | Acetone, Ethyl Acetate, DCM | Moderate to High | Good balance of polarity to interact with the polar groups without the steric hindrance of protic solvents. |

| Polar Aprotic (High Polarity) | DMSO, DMF | High to Very High | Strong dipole-dipole interactions with the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the molecule, but the bulky tert-butyl group may slightly hinder solvation. |

| Aqueous | Water | Low | The molecule has significant nonpolar character, which will likely limit its solubility in water. |

Data Interpretation: The experimentally determined solubility data should be tabulated for easy comparison. This data will be invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and recrystallization.

-

Formulation Science: Identifying suitable solvent systems for drug delivery.

-

Preclinical Studies: Understanding the biopharmaceutical properties of the compound.

Conclusion

The solubility of tert-butyl (4-methoxypyridin-2-yl)carbamate in organic solvents is governed by a complex interplay of its structural features and the physicochemical properties of the solvent. A thorough understanding of these principles, combined with rigorous experimental determination using methods like the shake-flask protocol, is essential for the successful development of pharmaceuticals. This guide provides the theoretical framework and practical tools necessary for researchers to confidently assess and utilize the solubility characteristics of this important chemical entity.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

National Center for Biotechnology Information. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. 2021. Available from: [Link]

-

National Center for Biotechnology Information. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Available from: [Link]

-

Chem 221 - Organic Chemistry II. Solubility of Organic Compounds. 2023. Available from: [Link]

-

Quora. Does hydrogen bond exist in pyridine molecules?. 2018. Available from: [Link]

-

ResearchGate. Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations. 2022. Available from: [Link]

-

Royal Society of Chemistry. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. 2022. Available from: [Link]

-

ResearchGate. Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. 2012. Available from: [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility?. 2023. Available from: [Link]

-

National Center for Biotechnology Information. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]

-

National Center for Biotechnology Information. Dependence of solute solubility parameters on solvent polarity. 1993. Available from: [Link]

-

Labclinics. Solubility factors when choosing a solvent. 2020. Available from: [Link]

-

National Center for Biotechnology Information. Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. 2021. Available from: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility factors when choosing a solvent [labclinics.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Storage and handling of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

An In-depth Technical Guide to the Storage and Handling of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (4-methoxypyridin-2-yl)carbamate, is a key building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents. Its utility is intrinsically linked to the tert-butyloxycarbonyl (Boc) protecting group, which masks the reactivity of the pyridinyl amine.[1][2] Proper storage and handling are paramount to preserving the compound's integrity and ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the compound's properties, detailed protocols for its storage and handling, and an explanation of the chemical principles governing these procedures.

Compound Profile and Chemical Rationale

At its core, the behavior of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is dictated by the Boc protecting group. This group is designed to be stable under a wide range of conditions, including basic and nucleophilic environments, yet readily cleavable under mild acidic conditions.[1][3] This acid lability is the cornerstone of its function in multi-step synthesis.[1] The primary point of vulnerability for this molecule is the carbamate linkage, which can be hydrolyzed by strong acids, leading to the loss of the protective Boc group and the generation of the free amine.[1][2] Understanding this principle is crucial for preventing inadvertent deprotection and degradation.

Key Chemical Properties

A summary of the essential properties of the compound is provided below.

| Property | Value | Source |

| CAS Number | 551950-46-0 | [4][5] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [4] |

| Molecular Weight | 224.26 g/mol | [4] |

| Appearance | Solid | |

| Primary Hazard | Irritant | [6] |

Hazard Identification and Safety Precautions

While not classified as acutely toxic, (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is an irritant. Standard laboratory safety protocols should be rigorously followed.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is required to avoid inhalation of dust.[6]

Long-Term Storage Protocol

The primary objective of long-term storage is to prevent degradation from atmospheric moisture and acidic contaminants. The Boc group's sensitivity to acid necessitates storage conditions that are scrupulously dry and free from acidic vapors.

-

Temperature: Store refrigerated at 2-8°C. This slows the rate of any potential decomposition reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This displaces moisture and oxygen, protecting the compound from hydrolysis and oxidation.

-

Container: Use a tightly sealed container, preferably with a secondary seal like parafilm, to prevent ingress of air and moisture.[6]

-

Location: Store in a designated, well-ventilated, and dry area away from incompatible materials, especially strong acids and oxidizing agents.

Step-by-Step Handling and Use Protocol

This protocol outlines the process from retrieving the compound from storage to preparing a solution for an experiment.

Workflow for Safe Handling

Caption: Workflow for handling the compound.

Detailed Steps:

-

Preparation: Before retrieving the compound, ensure you are wearing the appropriate PPE and that the chemical fume hood is operational.

-

Equilibration: Remove the container from the refrigerator and place it in a desiccator. Allow it to warm to room temperature for at least 20-30 minutes.

-

Causality: This critical step prevents atmospheric moisture from condensing on the cold solid when the container is opened, which could lead to gradual hydrolysis.

-

-

Dispensing: Once equilibrated, open the container inside the fume hood. Use a clean, dry spatula to weigh the desired amount of the solid onto a weigh boat or into a tared vial.

-

Resealing: After dispensing, tightly reseal the original container. If possible, briefly purge the headspace with an inert gas like nitrogen or argon before sealing.

-

Storage Return: Promptly return the sealed container to the 2-8°C storage location.

-

Cleanup: Dispose of any contaminated materials (e.g., weigh boats, gloves) in the appropriate chemical waste container. Clean the balance and surrounding work area.

Chemical Stability and Incompatibility

The stability of (4-Methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is fundamentally linked to the integrity of the Boc group.

Caption: Chemical stability and incompatibility map.

-

Incompatible with Strong Acids: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][7] Contact with these substances, even in vapor form, will lead to the deprotection of the amine and degradation of the starting material.

-

Thermal Stability: While generally stable at room temperature, the Boc group can be thermally labile at elevated temperatures.[7][8] Avoid prolonged heating unless it is part of a specific reaction protocol for thermal deprotection.[7]

-

Incompatible with Strong Oxidizing Agents: As with many complex organic molecules, contact with strong oxidizing agents should be avoided to prevent uncontrolled decomposition.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[6] Ventilate the area and wash the spill site.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

(4-METHOXY-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER (1 x 1 g). Reagentia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. CAS 551950-46-0 | (4-Methoxy-pyridin-2-YL)-carbamic acid tert-butyl ester - Synblock [synblock.com]

- 5. (4-METHOXY-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER (1 x 1 g) | Reagentia [reagentia.eu]

- 6. aksci.com [aksci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Stability of tert-butyl (4-methoxypyridin-2-yl)carbamate